molecular formula C15H12BrNO B563653 6-Bromo-3,4-dihydro-4-phenyl-carbostyril CAS No. 94025-76-0

6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Cat. No.: B563653
CAS No.: 94025-76-0
M. Wt: 302.171
InChI Key: NGZWCCIWYKYWDL-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol It is a derivative of carbostyril, featuring a bromine atom at the 6th position and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril typically involves the bromination of 3,4-dihydro-4-phenyl-carbostyril. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-4-phenyl-carbostyril can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed

    Substitution: Formation of various substituted carbostyril derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

6-Bromo-3,4-dihydro-4-phenyl-carbostyril has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and phenyl group may play a role in its binding affinity to specific enzymes or receptors, influencing its biological activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-4-phenyl-carbostyril: Lacks the bromine atom at the 6th position.

    6-Chloro-3,4-dihydro-4-phenyl-carbostyril: Contains a chlorine atom instead of bromine.

    6-Fluoro-3,4-dihydro-4-phenyl-carbostyril: Contains a fluorine atom instead of bromine.

Uniqueness

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWCCIWYKYWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675725
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94025-76-0
Record name 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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